4-((6-methylpyridazin-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
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Description
4-((6-methylpyridazin-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
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Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which were discovered through high-throughput screening using encoded library technology. These compounds, including 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, exhibited robust effects on a serum biomarker, indicating their potential for use in various disease models (Thalji et al., 2013).
Anticancer and Anti-Proliferative Activities
Parveen et al. (2017) synthesized compounds, including 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles, which showed significant anti-proliferative activities against human breast cancer cell lines. Molecular docking studies indicated good binding affinity against Bcl-2 protein, suggesting their potential as anticancer agents (Parveen et al., 2017).
CGRP Receptor Antagonist
Cann et al. (2012) developed a synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, which could be beneficial in treating related disorders. The compound, (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, demonstrated potential for use in various therapeutic applications (Cann et al., 2012).
Glycine Transporter 1 Inhibitor
Yamamoto et al. (2016) identified a compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound showed promising GlyT1 inhibitory activity and favorable pharmacokinetics, indicating its potential for CNS-related therapeutic applications (Yamamoto et al., 2016).
Properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-5-6-16(24-23-12)27-15-7-9-25(10-8-15)17(26)22-14-4-2-3-13(11-14)18(19,20)21/h2-6,11,15H,7-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEQSMZKBUOXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.